molecular formula C29H43BrN2O4 B12423479 Otilonium-d4 (bromide)

Otilonium-d4 (bromide)

货号: B12423479
分子量: 567.6 g/mol
InChI 键: VWZPIJGXYWHBOW-XHNQVTAOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Otilonium-d4 (bromide) is a deuterated form of otilonium bromide, a quaternary ammonium compound. It is primarily used as an antispasmodic agent to relieve spasmodic pain in the gastrointestinal tract, particularly in conditions like irritable bowel syndrome (IBS). The compound works by relaxing the smooth muscles of the intestines, thereby alleviating cramps and reducing pain .

准备方法

奥替尼地-d4(溴化物)的合成涉及多个步骤:

化学反应分析

Reaction Pathway

  • Intermediate Preparation :

    • Step 1 : Condensation of 4-(2-octyloxybenzamido)benzoic acid with diethylaminoethyl chloride under alkaline conditions to form N,N-diethyl-2-[4-(2-octyloxybenzamido)benzoyloxy]ethylamine .

    • Step 2 : Quaternization of the tertiary amine intermediate using deuterated methyl bromide (CD₃Br) in acetone at 60°C under reflux for 48 hours .

    Reaction Equation :

    N,N-diethyl-2-[4-(2-octyloxybenzamido)benzoyloxy]ethylamine+CD3Bracetone, 60°COtilonium-d4 Bromide+HBr\text{N,N-diethyl-2-[4-(2-octyloxybenzamido)benzoyloxy]ethylamine} + \text{CD}_3\text{Br} \xrightarrow{\text{acetone, 60°C}} \text{Otilonium-d4 Bromide} + \text{HBr}
  • Key Conditions :

    • Solvent : Acetone

    • Temperature : 60°C

    • Time : 48 hours

    • Atmosphere : Inert (e.g., nitrogen) .

Critical Reaction Parameters

Data from synthesis optimization studies reveal the following:

Parameter Value Impact on Yield
Reaction temperature60°CMaximizes quaternization
Solvent polarityLow (acetone)Enhances reaction kinetics
Deuterated reagent purity>98%Reduces byproduct formation
Reaction time48 hoursEnsures completion

Yield : 33% (reported for non-deuterated analog under similar conditions) .

Mechanistic Insights

  • Quaternary Ammonium Formation : The deuterated methyl bromide (CD₃Br) reacts with the tertiary amine group via nucleophilic substitution (SN2), forming a quaternary ammonium salt. Deuterium incorporation occurs at the methyl group attached to the nitrogen .

  • Steric Effects : Bulky substituents on the benzamido group slow reaction kinetics but improve selectivity for the desired product .

Analytical Characterization

Key spectroscopic and chromatographic data for Otilonium-d4 bromide:

Property Value
Molecular formulaC₂₉H₃₉N₂O₄D₄Br
Molecular weight487.70 (cation) + 79.90 (Br⁻)
Isotopic purity (D4)≥98%
CAS Number26095-59-0 (non-deuterated)

Techniques Used :

  • Mass Spectrometry : Confirms deuterium incorporation .

  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient) .

Stability and Reactivity

  • Thermal Stability : Stable up to 200°C under inert conditions .

  • Hydrolytic Sensitivity : Susceptible to hydrolysis in strongly acidic or basic conditions due to ester and amide functional groups .

Research Findings

  • Synthetic Efficiency : The use of mixed acid anhydride intermediates reduces side reactions compared to traditional acyl chloride methods, improving yield by ~15% .

  • Deuterium Effect : While isotopic substitution minimally alters chemical reactivity, it enhances metabolic stability in pharmacokinetic studies (unpublished data cited in ).

Industrial-Scale Considerations

  • Cost Drivers : Deuterated methyl bromide (CD₃Br) accounts for 60–70% of raw material costs .

  • Environmental Impact : The process generates HBr as a byproduct, necessitating neutralization protocols .

科学研究应用

Otilonium bromide (OB) is a spasmolytic drug, a quaternary ammonium derivative widely used to treat Irritable Bowel Syndrome (IBS) . It is characterized by its ability to concentrate in the large bowel wall and act locally . The pharmacodynamics of otilonium bromide involve a complex interaction with several cellular targets .

Clinical Applications in Irritable Bowel Syndrome (IBS)

Otilonium bromide is effective in managing IBS symptoms . Studies have shown that OB is superior to placebo in reducing the frequency of abdominal pain and severity of abdominal bloating .

  • A study involving 356 patients with IBS showed that otilonium bromide significantly reduced the weekly frequency of abdominal pain episodes compared to placebo (-0.90±0.88 vs. -0.65±0.91, P=0.03). It also reduced abdominal bloating (-1.2±1.2 vs. -0.9±1.1, P=0.02) and improved global efficacy based on patient assessment (1.3±1.1 vs. 1.0±1.1, P=0.047) .
  • During the follow-up period, the therapeutic effect of OB remained greater than placebo regarding withdrawal rate due to symptom relapse (10% vs. 27%, P=0.009) and relapse-free probability (P=0.038) .
  • Another study comparing OB to mebeverine in Asian IBS patients indicated that OB is as effective as mebeverine in alleviating IBS symptoms .

Safety and Tolerability

Otilonium bromide is generally safe and well-tolerated . It has poor systemic absorption, which allows it to act locally with an excellent safety profile . The drug is almost entirely eliminated through feces, with a small fraction (3%) being rapidly eliminated from circulation via the biliary tract, suggesting enterohepatic recirculation . Otilonium bromide does not cross the blood-brain barrier .

However, one case report documented systemic hypotension in a 16-year-old girl who overdosed on otilonium bromide, ingesting 25 tablets (40 mg each) over 4 hours . The patient responded to normal saline and calcium gluconate .

Other Potential Applications

作用机制

奥替尼地-d4(溴化物)通过阻断胃肠道平滑肌中的钙通道发挥作用。这种作用阻止了钙离子的流入,而钙离子是肌肉收缩所必需的。通过抑制钙的进入,该化合物放松平滑肌,从而减少痉挛并减轻疼痛。 此外,它还与毒蕈碱受体和速激肽受体相互作用,进一步促进了其解痉作用 .

属性

分子式

C29H43BrN2O4

分子量

567.6 g/mol

IUPAC 名称

diethyl-methyl-[1,1,2,2-tetradeuterio-2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide

InChI

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H/i21D2,23D2;

InChI 键

VWZPIJGXYWHBOW-XHNQVTAOSA-N

手性 SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCCCCCCCC)[N+](C)(CC)CC.[Br-]

规范 SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。